Dilevalol (CAS 75659-07-3) is the isolated (R,R)-stereoisomer of the widely used antihypertensive agent labetalol. Functionally, it is a non-selective beta-adrenergic receptor antagonist characterized by pronounced partial beta-2 agonist activity, also known as intrinsic sympathomimetic activity (ISA)[1]. Unlike its parent racemate, dilevalol exhibits negligible alpha-1 adrenergic blocking activity, making it a highly specific pharmacological tool [1]. In procurement and industrial contexts, dilevalol is primarily sourced as a high-purity chiral reference standard and an active pharmaceutical ingredient (API) precursor for precision cardiovascular pharmacology, stereoselective pharmacokinetic modeling, and advanced receptor binding assays where the confounding effects of a racemic mixture must be strictly avoided.
Substituting pure dilevalol with the more commonly available and less expensive racemic labetalol introduces severe experimental and analytical artifacts [1]. Labetalol is a mixture of four stereoisomers, meaning that 75% of the procured mass consists of off-target isomers, including the (S,S) and (R,S) inactive forms, and the (S,R)-isomer, which acts as a potent alpha-1 blocker [1]. This mixed profile inherently confounds beta-receptor-specific assays and masks the isolated intrinsic sympathomimetic activity of the (R,R)-isomer. For precise beta-2 mediated vasodilation studies, enantiomer-specific pharmacokinetic modeling, or chiral quality control, the pure (R,R)-isomer is strictly non-interchangeable with the racemate, as the presence of the alpha-blocking (S,R)-isomer fundamentally alters the compound's hemodynamic and receptor-binding behavior.
Dilevalol demonstrates a highly skewed receptor affinity profile compared to its racemate. While racemic labetalol exhibits a beta:alpha antagonism ratio of approximately 3:1 (oral) to 7:1 (IV), isolated dilevalol is 300- to 1000-fold less potent at alpha-1 receptors than at beta-1 receptors [2]. Furthermore, dilevalol exhibits approximately 12 times the beta-blocking potency of racemic labetalol while retaining only one-third of its alpha-blocking potency [1].
| Evidence Dimension | Beta vs. Alpha blocking potency |
| Target Compound Data | 12x beta-blocking potency; 1/3 alpha-blocking potency; 300-1000x beta/alpha selectivity |
| Comparator Or Baseline | Racemic Labetalol (3:1 to 7:1 beta/alpha ratio) |
| Quantified Difference | >100-fold shift in receptor selectivity toward beta-adrenergic pathways |
| Conditions | In vitro receptor binding and in vivo pharmacological models |
Procuring the pure (R,R)-isomer is mandatory when experimental designs require beta-adrenergic antagonism without the confounding alpha-1 receptor blockade present in the racemate.
Dilevalol possesses significant partial agonist activity at beta-2 receptors, driving vasodilation without relying on alpha-blockade. In comparative vascular smooth muscle relaxation assays, the vasodilatory relaxing potency of dilevalol is approximately 4.7 times greater than that of racemic labetalol [1].
| Evidence Dimension | Vasodilatory relaxing potency (Beta-2 agonism) |
| Target Compound Data | 4.7x baseline relaxation potency |
| Comparator Or Baseline | Racemic Labetalol (1x baseline) |
| Quantified Difference | 4.7-fold increase in relaxing potency |
| Conditions | Vascular smooth muscle relaxation models |
Provides a high-potency reference material for evaluating beta-2 mediated vasodilation and intrinsic sympathomimetic activity (ISA).
The isolation of the (R,R)-enantiomer significantly alters the pharmacokinetic profile compared to the racemate. Dilevalol exhibits a volume of distribution of 17 to 25 L/kg and a steady-state elimination half-life of approximately 15 hours [1]. In contrast, racemic labetalol demonstrates a lower volume of distribution (3 to 16 L/kg) and a substantially shorter half-life of 8 hours [1].
| Evidence Dimension | Volume of distribution (Vd) and elimination half-life (t1/2) |
| Target Compound Data | Vd = 17-25 L/kg; t1/2 = ~15 hours |
| Comparator Or Baseline | Racemic Labetalol (Vd = 3-16 L/kg; t1/2 = 8 hours) |
| Quantified Difference | ~2-fold increase in half-life and significantly expanded volume of distribution |
| Conditions | In vivo steady-state pharmacokinetic profiling |
Essential for researchers designing long-acting in vivo models or studying enantiomer-specific tissue distribution and clearance rates.
Racemic labetalol consists of four stereoisomers, where the active (R,R)-isomer (dilevalol) constitutes exactly 25% of the mixture[1]. The remaining 75% includes the inactive (S,S) and (R,S) isomers, as well as the potent alpha-1 blocking (S,R) isomer [1]. Procuring pure dilevalol eliminates this 75% off-target mass burden.
| Evidence Dimension | Active (R,R)-isomer mass fraction |
| Target Compound Data | 100% (R,R)-isomer (Dilevalol) |
| Comparator Or Baseline | Racemic Labetalol (25% R,R-isomer, 75% off-target isomers) |
| Quantified Difference | 75% reduction in off-target stereoisomer interference |
| Conditions | Analytical reference standard and chiral assay formulation |
Prevents data confounding from inactive isomers and opposing pharmacological effects in precision receptor assays and quality control workflows.
Due to its 300- to 1000-fold lower potency at alpha-1 receptors compared to beta-1 receptors, dilevalol is a highly precise reference standard for isolating beta-adrenergic pathways. It allows researchers to study beta-blockade and beta-2 agonism without the confounding alpha-1 blockade introduced by the (S,R)-isomer present in racemic labetalol [1].
Dilevalol's 4.7-fold higher vasodilatory relaxing potency compared to labetalol makes it a high-potency benchmark compound for in vitro and in vivo models of vascular smooth muscle relaxation. It is specifically procured to evaluate the hemodynamic effects of partial beta-2 agonists [1].
With an extended half-life of 15 hours and a large volume of distribution (17-25 L/kg), dilevalol serves as a critical baseline in chiral drug metabolism studies. It enables the quantification of enantiomer-specific clearance rates and tissue distribution differences when compared against the 8-hour half-life of the racemate[2].
In the synthesis and quality control of labetalol and related cardiovascular APIs, pure dilevalol is required as an analytical standard to verify the stereochemical composition of batches, ensuring that the 25% (R,R)-isomer ratio is maintained and accurately quantified during chromatographic resolution [1].